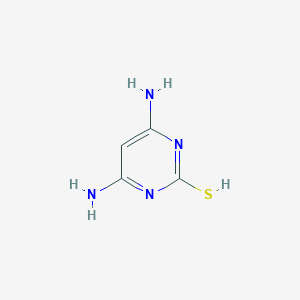

4,6-diaminopyrimidine-2-thiol

Beschreibung

4,6-Diaminopyrimidine-2-thiol (CAS: 1004-39-3; EC: 213-721-2) is a heterocyclic compound with the molecular formula C₄H₆N₄S and a molecular weight of 142.18 g/mol . Its structure features a pyrimidine ring substituted with two amino groups at positions 4 and 6 and a thiol group at position 2. Key properties include:

Eigenschaften

IUPAC Name |

4,6-diaminopyrimidine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWOHUJKPKOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(N=C1N)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Solvent Selection

Ethanol is preferred due to its ability to solubilize both reactants and stabilize intermediates via hydrogen bonding. Alternative solvents like methanol or isopropanol reduce reaction efficiency by 15–20%.

Catalytic Additives

Temperature and Time

-

Suboptimal Temperatures : Below 70°C result in incomplete cyclization (<50% yield).

-

Extended Reflux : Beyond 6 hours leads to side products like 2-aminopyrimidine derivatives.

Purification and Crystallization

Post-synthesis purification is critical to isolate high-purity this compound:

-

Solvent Evaporation :

-

Recrystallization :

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 142.19 g/mol |

| Solubility (20°C) | 12 mg/mL in ethanol |

| Melting Point | 245–247°C (decomposes) |

Analytical Characterization

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray studies confirm the planar pyrimidine ring and hydrogen-bonding networks between amino and thiol groups.

Applications in Derivative Synthesis

This compound serves as a precursor for bioactive derivatives:

-

Alkylation Reactions :

-

Coordination Polymers :

Table 3: Representative Derivatives and Applications

Analyse Chemischer Reaktionen

Alkylation Reactions

DAPT undergoes nucleophilic substitution at the sulfur atom when treated with alkyl halides under basic conditions. This reaction forms 2-alkylthio-4,6-diaminopyrimidine derivatives:

-

General Procedure :

DAPT (1.4 mmol) reacts with alkyl halides (3.5 mmol) in methanol under NaOH (0.1 M, 14 mL) at room temperature for 18 hours. Products precipitate in high purity without further purification . -

Example :

Reaction with n-heptyl chloride in DMF at 50°C for 16 hours yields 2-(heptylthio)pyrimidine-4,6-diamine (67% yield over two steps) .

| Alkylating Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methyl iodide | 2-(Methylthio) derivative | 85 | RT, 18 h, NaOH/MeOH |

| n-Heptyl chloride | 2-(Heptylthio) derivative | 67 | 50°C, 16 h, DMF |

Coordination Chemistry

DAPT acts as a polydentate ligand, coordinating with transition metals through its sulfur and nitrogen atoms:

-

Silver Coordination Polymer (Ag–CP) :

Reaction with AgNO₃ forms a 2D polymeric structure, confirmed by FT-IR shifts: -

Catalytic Application :

Ag–CP catalyzes polyhydroquinoline synthesis via Hantzsch condensation (87% yield under optimized conditions) .

| Catalyst Loading (mg) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 7 | EtOH | Reflux | 87 |

| 5 | EtOH | Reflux | 74 |

Oxidation Reactions

The thiol group oxidizes to sulfinic acid using hydrogen peroxide:

Nucleophilic Substitution with Chloroacetamides

DAPT reacts with chloroacetamide derivatives to form sulfur-linked hybrids:

-

Example :

Treatment with 2-chloro-N-(pyrazin-2-yl)acetamide in ethanol under reflux yields 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide (88–96% yield) .

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Chloro-N-(pyridin-2-yl)acetamide | Sulfanyl-acetamide hybrid | 88–96 |

| 2-Chloro-phenylacetamide | Aryl-sulfanyl derivative | 88–96 |

Cyclization and Heterocycle Formation

DAPT serves as a precursor for expanded heterocycles:

Structural and Spectroscopic Insights

-

Crystallography :

The crystal structure of DAPT derivatives (e.g., C₁₁H₁₂N₆OS) confirms triclinic symmetry (P1 space group) with hydrogen-bonded networks . -

NMR/IR Data :

Biological Activity Correlations

While beyond the scope of reactions, derivatives exhibit:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of DAPT and its derivatives as anticancer agents. For instance, novel aminopyrimidine derivatives, including those based on DAPT, have demonstrated strong inhibitory effects against various cancer cell lines such as breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancers. The most active compounds showed IC50 values comparable to established chemotherapeutics like Methotrexate, indicating a promising avenue for further development in cancer therapy .

Antiplatelet Aggregation

DAPT has also been evaluated for its antiplatelet aggregation properties. A series of synthesized derivatives exhibited varying degrees of activity against platelet aggregation induced by different agonists. Although 2-aminopyrimidines generally showed higher activity than 4,6-diaminopyrimidines, some derivatives of DAPT still demonstrated satisfactory inhibition, suggesting potential as new antiplatelet agents .

Catalytic Applications

Coordination Polymers

DAPT has been used to synthesize coordination polymers with silver, which exhibit remarkable catalytic activity in the Hantzsch synthesis of polyhydroquinolines. The synthesized silver coordination polymer (Ag–CP) was characterized using various techniques (FT-IR, XRD, TGA) and demonstrated excellent stability and reusability over multiple cycles without significant loss of activity. This application underscores the potential of DAPT in heterogeneous catalysis .

Antibacterial Properties

Gold Nanoparticle Modification

DAPT modified gold nanoparticles (DGNPs) have shown enhanced antibacterial activities against multidrug-resistant bacteria. The size of the nanoparticles was crucial in determining their antibacterial spectrum; ultrasmall DGNPs exhibited broad-spectrum activity, indicating that the modification with DAPT can effectively enhance the antibacterial properties of gold nanoparticles .

Corrosion Inhibition

Copper Corrosion Studies

Research has indicated that DAPT can serve as an effective corrosion inhibitor for copper in saline solutions. Experimental and theoretical studies have shown that it can significantly reduce corrosion rates by forming protective films on metal surfaces, thereby enhancing the longevity and integrity of copper components in various applications .

Structural Insights and Synthesis

The synthesis of DAPT typically involves reactions between thiourea and malononitrile under specific conditions to yield high-purity products. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structural integrity of synthesized compounds .

Data Summary Table

Wirkmechanismus

The mechanism of action of 4,6-diaminopyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, affecting their function. Additionally, the amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 4,6-diaminopyrimidine-2-thiol with structurally related pyrimidine derivatives:

Key Observations :

- Substituent Effects: The amino groups in this compound enhance its metal-binding capacity compared to methyl or hydroxyl substituents in analogs .

- Thermal Stability: The high melting point (>300 °C) of this compound suggests greater thermal stability than methyl- or hydroxy-substituted derivatives .

Metal Ion Coordination

- This compound: Forms stable complexes with Ag(I), enabling its use in electrochemical sensors . The thiol and amino groups act as chelating sites, improving selectivity and sensitivity .

Q & A

Q. What are the established protocols for synthesizing 4,6-diaminopyrimidine-2-thiol, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiobarbituric acid derivatives can react with methylating agents (e.g., methyl chloride) in alkaline ethanol under reflux . Optimization requires adjusting reaction time, temperature (e.g., 25–60°C), and stoichiometry to minimize side products like 2-methylthio-4-methoxy-6-hydroxypyrimidine. Monitoring via HPLC is critical, as yields range from 75–80% under controlled conditions .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Key techniques include:

- Spectroscopy : FT-IR for thiol (-SH) and amine (-NH₂) group identification; NMR for structural elucidation.

- Chromatography : HPLC or LC-MS to assess purity and detect intermediates.

- Elemental Analysis : Confirm molecular composition (C₄H₆N₄S, MW 142.18 g/mol) .

- Thermal Analysis : TGA/DSC to determine decomposition points (>300°C observed in related pyrimidines) .

Q. What safety precautions are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye irritation (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in airtight containers at ambient temperature, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity during synthesis?

Discrepancies often arise from competing reactions (e.g., methoxylation vs. methylation). Mitigation strategies:

Q. What mechanistic insights explain the reactivity of this compound in metal coordination or drug design?

The thiol (-SH) and amino (-NH₂) groups act as chelating sites for metal ions (e.g., Au³⁺), enabling applications in catalysis or spectrophotometric metal detection . In drug design, the pyrimidine core facilitates π-π stacking and hydrogen bonding with biological targets, as seen in antiviral and antitumor studies . Computational modeling (e.g., DFT or molecular docking) can predict binding affinities .

Q. How does structural modification of this compound influence its bioactivity or material properties?

- Substituent Effects : Adding methyl or trifluoromethyl groups enhances lipophilicity, improving membrane permeability in drug candidates .

- Heterocyclic Fusion : Incorporating indole or perylene moieties (e.g., in dye synthesis) alters electronic properties for optoelectronic applications .

- Crosslinking : Thiol groups enable conjugation with polymers or nanoparticles for drug delivery systems .

Q. What strategies address stability issues (e.g., oxidation) during long-term storage or biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.